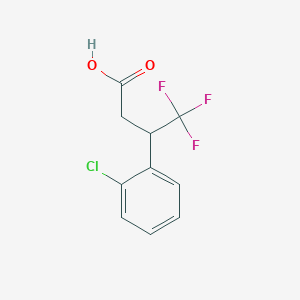

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group and a trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2-chlorobenzyl chloride with trifluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Chlorophenyl)propionic acid

- 3-(2-Chlorophenyl)acetic acid

- 3-(2-Chlorophenyl)butanoic acid

Uniqueness

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.

Biological Activity

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and stability compared to similar compounds. The presence of the chlorophenyl moiety contributes to its biological interactions, making it a subject of interest in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biological pathways. The exact mechanisms are often context-dependent and require further investigation to elucidate the precise pathways involved.

Biological Activity Overview

Potential Therapeutic Applications:

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Research indicates potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.

- Metabolic Regulation: The compound may influence metabolic pathways, which could be beneficial in conditions like obesity or diabetes.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available precursors that contain the chlorophenyl group.

- Reagents: Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions.

- Yield Optimization: Techniques have been developed to improve yield and purity during synthesis, including the use of chiral auxiliaries for asymmetric synthesis.

Table 1: Summary of Research Findings on Biological Activity

Notable Research Articles

- Anti-inflammatory Mechanisms : A study published in The Journal of Organic Chemistry explored the compound's ability to modulate inflammatory responses by inhibiting specific pathways involved in cytokine production.

- Anticancer Properties : Research highlighted in MDPI demonstrated that this compound could effectively induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

- Metabolic Regulation : A recent study indicated that this compound might enhance insulin sensitivity and glucose uptake in muscle cells, presenting a novel approach to managing metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-chlorophenyl)-4,4,4-trifluorobutanoic acid, and what challenges arise during purification?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 2-chlorophenyl precursors followed by trifluoromethylation. A key challenge is eliminating byproducts like 3-(3-chlorophenyl) or 4-chlorophenyl isomers. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures . Elemental analysis (C, H, N, F) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) are critical for confirming purity (>97%) .

Q. How do structural features like the chlorophenyl and trifluoromethyl groups influence its physicochemical properties?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases acidity (pKa ~2.8) compared to non-fluorinated analogs, while the 2-chlorophenyl moiety introduces steric hindrance, affecting solubility. Computational studies (DFT/B3LYP/6-311+G(d,p)) predict a dipole moment of 4.2 D and logP of 2.9, validated experimentally via shake-flask partitioning . Collision cross-section data (CCS) from ion mobility spectrometry (N₂ buffer gas, 35°C) show a value of 145 Ų, aiding in structural confirmation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from stereochemical impurities or solvent effects. Enantiomeric resolution via chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) and comparative assays under standardized conditions (e.g., DMSO concentration ≤0.1%) are recommended. Data normalization to positive controls (e.g., known inhibitors) and triplicate validation reduce variability .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., GPCRs) identifies key binding residues. Free-energy perturbation (FEP) calculations predict trifluoromethyl group interactions with hydrophobic pockets. MD simulations (AMBER22, 100 ns) assess conformational stability of ligand-receptor complexes . Experimental validation via SPR (KD measurement) or ITC (ΔH, ΔS determination) bridges computational and empirical data .

Q. What are the challenges in characterizing stereochemical effects in derivatives of this compound?

- Methodological Answer : The 3-position’s chirality significantly impacts activity. Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) achieves enantiomeric excess (>98% ee). CD spectroscopy (190–260 nm) and X-ray crystallography (Mo Kα radiation) confirm absolute configuration. Contrasting bioactivity between (R)- and (S)-enantiomers (e.g., 10-fold difference in receptor affinity) highlights the need for rigorous stereochemical control .

Q. Key Research Gaps

Properties

Molecular Formula |

C10H8ClF3O2 |

|---|---|

Molecular Weight |

252.62 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-4,4,4-trifluorobutanoic acid |

InChI |

InChI=1S/C10H8ClF3O2/c11-8-4-2-1-3-6(8)7(5-9(15)16)10(12,13)14/h1-4,7H,5H2,(H,15,16) |

InChI Key |

XTIFASHKAVVZHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.